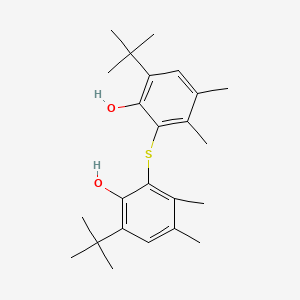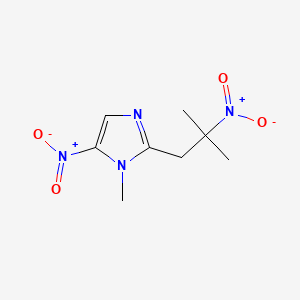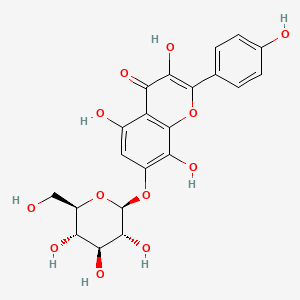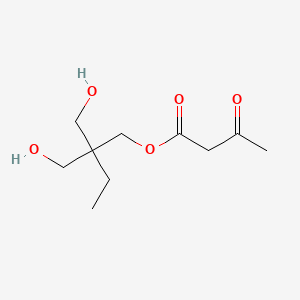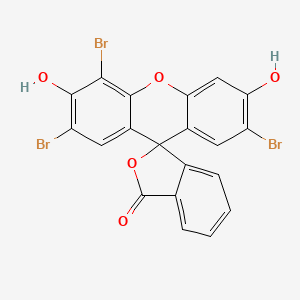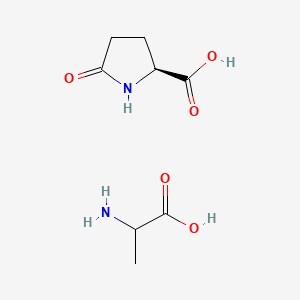
2-aminopropanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-aminopropanoic acid, also known as (2S)-5-oxopyrrolidine-2-carboxylic acid, is a compound with significant importance in various scientific fields. It is an amino acid derivative with the molecular formula C3H7NO2. This compound is known for its role in biochemical processes and its applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminopropanoic acid can be achieved through several methods. One common approach involves the reaction of acetaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. This method yields racemic 2-aminopropanoic acid, which can be further resolved into its enantiomers.
Industrial Production Methods
Industrial production of 2-aminopropanoic acid typically involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the desired amino acid, which is then extracted and purified from the fermentation broth.
Chemical Reactions Analysis
Types of Reactions
2-aminopropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyruvate.
Reduction: Reduction reactions can convert it into alanine.
Substitution: It can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Pyruvate
Reduction: Alanine
Substitution: Various halogenated derivatives
Scientific Research Applications
2-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a role in metabolic pathways and is used in studies of enzyme function.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: It is used in the production of biodegradable plastics and other materials.
Mechanism of Action
The mechanism of action of 2-aminopropanoic acid involves its incorporation into metabolic pathways. It acts as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The molecular targets include enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites.
Comparison with Similar Compounds
Similar Compounds
Alanine: Similar in structure but lacks the oxopyrrolidine ring.
Pyroglutamic Acid: Contains a similar pyrrolidine ring but differs in its functional groups.
Glutamic Acid: Shares some structural features but has a different side chain.
Uniqueness
2-aminopropanoic acid is unique due to its specific combination of functional groups and its role in both synthetic and natural biochemical processes. Its ability to participate in a variety of chemical reactions and its applications in multiple fields make it a compound of significant interest.
Properties
CAS No. |
84962-38-9 |
|---|---|
Molecular Formula |
C8H14N2O5 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-aminopropanoic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3.C3H7NO2/c7-4-2-1-3(6-4)5(8)9;1-2(4)3(5)6/h3H,1-2H2,(H,6,7)(H,8,9);2H,4H2,1H3,(H,5,6)/t3-;/m0./s1 |
InChI Key |
BCTQVLPHKMWFQL-DFWYDOINSA-N |
Isomeric SMILES |
CC(C(=O)O)N.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CC(C(=O)O)N.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


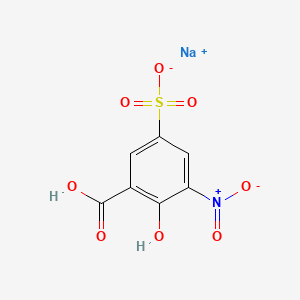


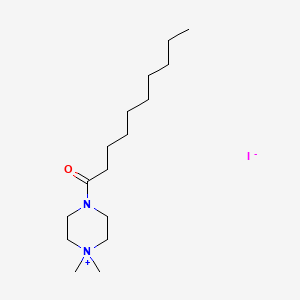
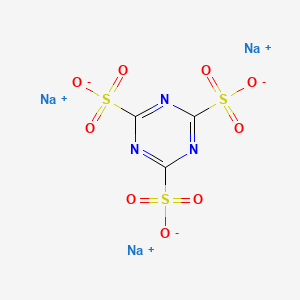

![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
